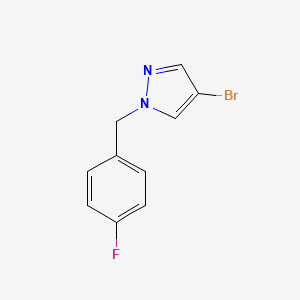

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole

Description

Significance of Heterocyclic Scaffolds in Modern Drug Discovery and Chemical Biology

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the design of new therapeutic agents. chemicalbook.com Over 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in modern drug design. organic-chemistry.org Their prevalence stems from their structural diversity and the versatile ways they can interact with biological targets like proteins and nucleic acids. ontosight.ai The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts specific physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. organic-chemistry.org

These characteristics allow medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, enhancing its efficacy and safety profile. organic-chemistry.orgnih.gov Heterocyclic scaffolds serve as versatile frameworks that can be strategically modified to optimize potency and selectivity, address drug resistance, and explore novel mechanisms of action. ontosight.ai

Evolution and Diverse Pharmacological Relevance of the Pyrazole (B372694) Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. jayfinechem.com First described by Ludwig Knorr in 1883, the pyrazole nucleus has since been incorporated into a multitude of compounds exhibiting a broad spectrum of pharmacological activities. dergipark.org.tr Its unique chemical properties allow it to act as a bioisostere for other aromatic rings, improving characteristics like lipophilicity and solubility. jayfinechem.com

The therapeutic applications of pyrazole derivatives are extensive and well-documented. chemimpex.com They are known to possess anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties, among others. dergipark.org.trbohrium.com This wide range of biological activity has led to the development of numerous FDA-approved drugs containing the pyrazole core, including the potent anti-inflammatory drug Celecoxib (B62257), the antipsychotic CDPPB, and the analgesic Difenamizole. jayfinechem.comnih.gov The success of these established drugs continues to fuel interest in the pyrazole scaffold.

Rationale for the Academic Investigation of Novel Pyrazole Analogues

The continued academic and industrial investigation into novel pyrazole analogues is driven by several key factors. A primary motivation is the persistent challenge of drug resistance in treating infectious diseases and cancer. ontosight.ai Synthesizing new derivatives allows researchers to explore alternative molecular interactions that can circumvent established resistance mechanisms. ontosight.ai

Furthermore, the pursuit of improved therapeutic profiles remains a constant goal. By strategically modifying the pyrazole core with different functional groups, chemists can enhance a compound's potency, selectivity, and pharmacokinetic properties, potentially leading to lower required doses and fewer side effects. researchgate.net The synthesis of novel analogues contributes to a deeper understanding of structure-activity relationships (SAR), providing valuable data that informs the rational design of future drug candidates. allsubjectjournal.com The exploration of new synthetic methodologies to access these analogues also expands the toolkit of organic chemistry, enabling the construction of increasingly complex and diverse molecular architectures. researchgate.net

Specific Research Focus: The Compound "4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole" within Contemporary Chemical Sciences

Within this context of ongoing research, specific substituted pyrazoles such as this compound serve as important subjects of investigation. This compound combines the core pyrazole nucleus with two key substituents: a bromine atom at the 4-position and a 4-fluorobenzyl group at the 1-position nitrogen.

The bromine atom is of particular synthetic interest. It serves as a versatile chemical handle, allowing for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the introduction of diverse chemical moieties at a specific position, facilitating the creation of a library of related compounds for biological screening. The 4-fluorobenzyl group is a common feature in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate binding affinity to target proteins through favorable electronic interactions.

While extensive published studies detailing the specific biological activities of this compound are not prevalent, its structure makes it a valuable intermediate and building block in synthetic and medicinal chemistry. Its primary role in contemporary research is likely as a precursor for the synthesis of more complex, novel pyrazole derivatives intended for evaluation as potential therapeutic agents. The investigation of such compounds is fundamental to the process of discovering new leads in drug development programs.

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈BrFN₂ |

| Molecular Weight | 255.09 g/mol |

| SMILES String | Fc1ccc(Cn2cc(Br)cn2)cc1 |

| InChI Key | OICABOXLEDFKBB-UHFFFAOYSA-N |

| CAS Number | 1000339-29-3 |

Data sourced from Sigma-Aldrich.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| CDPPB |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(4-fluorophenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICABOXLEDFKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization of 4 Bromo 1 4 Fluorobenzyl 1h Pyrazole

Historical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with methodologies evolving significantly over time. The most classical and widely recognized method is the Knorr pyrazole synthesis, a cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.org This approach has been the cornerstone of pyrazole synthesis for over a century, providing access to a wide array of substituted pyrazoles. mdpi.com

Contemporary synthetic chemistry has expanded this repertoire considerably, introducing more efficient and versatile methods. beilstein-journals.org Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex pyrazole derivatives in a single step from three or more starting materials, which enhances efficiency and atom economy. nih.govnih.gov Another significant advancement is the use of 1,3-dipolar cycloaddition reactions, typically between a diazo compound and an alkyne or alkene. nih.govacs.org This method offers a high degree of control over regioselectivity, which is crucial for preparing specifically substituted pyrazoles. acs.org Modern techniques also leverage microwave assistance to accelerate reaction times and improve yields, while continuous flow systems are being developed for safer and more scalable production. nih.govacs.org

Strategic Design and Selection of Precursors for "4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole" Synthesis

The molecular architecture of this compound dictates a logical retrosynthetic analysis, pointing toward several key precursors. The structure can be deconstructed into two primary building blocks: the 4-bromopyrazole core and the N1-substituted 4-fluorobenzyl group.

This leads to two main synthetic strategies based on the order of bond formation:

Functionalization of a Pre-formed Pyrazole: This is often the most direct route. The primary precursors are 4-Bromo-1H-pyrazole bldpharm.com and a suitable 4-fluorobenzyl electrophile, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide.

Construction of the Pyrazole Ring: This approach involves building the pyrazole ring with the N1-substituent already in place. The key precursors for this strategy would be (4-fluorobenzyl)hydrazine (B1339234) and a three-carbon building block that can introduce the C4-bromo substituent, such as a brominated 1,3-dicarbonyl compound or an equivalent synthon.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Bromo-1H-pyrazole | Br-C₃H₂N₂-H | Pyrazole core for N-alkylation |

| 4-Fluorobenzyl bromide | F-C₆H₄-CH₂Br | Source of the N1-substituent |

| (4-Fluorobenzyl)hydrazine | F-C₆H₄-CH₂NHNH₂ | Nitrogen source for ring formation |

| Bromomalondialdehyde | CHO-CH(Br)-CHO | Brominated 1,3-dielectrophile for cyclocondensation |

Reaction Pathways for the Formation of "this compound"

Cyclocondensation remains a primary method for constructing the pyrazole ring. mdpi.com To synthesize the target compound via this route, (4-fluorobenzyl)hydrazine would be reacted with a suitable 1,3-dielectrophilic synthon. nih.gov Using a pre-brominated three-carbon component like bromomalondialdehyde or 2-bromo-1,3-diketones would directly yield the 4-bromopyrazole core.

Alternatively, a non-brominated 1,3-dicarbonyl could be condensed with (4-fluorobenzyl)hydrazine to form 1-(4-fluorobenzyl)-1H-pyrazole, which would then undergo electrophilic bromination at the C4 position. A noteworthy one-pot method involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin with a solid acid catalyst under solvent-free conditions to regioselectively produce 4-bromopyrazole derivatives. researchgate.net This approach could be adapted using (4-fluorobenzyl)hydrazine.

The 1,3-dipolar cycloaddition offers a powerful alternative for pyrazole synthesis, often providing regiochemical outcomes complementary to cyclocondensation methods. acs.org The general approach involves the reaction of a diazoalkane with an alkyne. organic-chemistry.org For the synthesis of this compound, this pathway is less direct. A potential route could involve the cycloaddition of a diazo compound with a brominated alkyne. For instance, a method has been developed for the synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles through the in-situ generation of diazo compounds (from tosylhydrazones) and their reaction with in-situ generated alkynyl bromides (from gem-dibromoalkenes). organic-chemistry.org Adapting this to generate the specific substitution pattern of the target molecule would require careful selection of the diazo and alkyne precursors.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the functionalization of heteroaromatics. acs.orgrsc.org While typically used for C-C or C-N bond formation on the pyrazole ring, these methods are highly relevant to strategies involving halogenated pyrazoles. nih.govacs.org For instance, the bromine atom at the C4 position of the target molecule serves as a versatile handle for further modifications via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of more complex derivatives. mit.educlockss.org

Although the primary N-alkylation step to form the target molecule is not typically palladium-catalyzed, the broader synthetic strategy can rely heavily on palladium catalysis. For example, a complex aryl or alkyl group could be installed at the C4 position of a di-halogenated pyrazole before the N-alkylation step. The development of efficient palladium catalyst systems, often using bulky biarylphosphine ligands, has enabled the coupling of a wide range of substrates with pyrazole cores under mild conditions. mit.edu

The most straightforward and common pathway to this compound involves the functionalization of a pre-existing pyrazole scaffold. This can be achieved in two ways:

N-Alkylation of 4-Bromo-1H-pyrazole: This is a direct N-alkylation reaction where 4-bromo-1H-pyrazole is treated with a 4-fluorobenzyl halide (e.g., bromide or chloride). mdpi.com The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. mdpi.com The base deprotonates the pyrazole nitrogen, generating a nucleophilic anion that subsequently displaces the halide on the benzyl (B1604629) group. This method is generally high-yielding and allows for easy purification of the final product.

C-Bromination of 1-(4-fluorobenzyl)-1H-pyrazole: In this alternative approach, the 4-fluorobenzyl group is first attached to the unsubstituted pyrazole ring. The resulting 1-(4-fluorobenzyl)-1H-pyrazole is then subjected to electrophilic bromination. The C4 position of the pyrazole ring is electron-rich and readily undergoes substitution. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. This route provides regioselective access to the C4-bromo isomer.

The derivatization of the resulting 4-thio/selenocyanated pyrazoles has also been demonstrated, showcasing the utility of functionalized pyrazoles as platforms for further chemical modification. nih.govbeilstein-journals.org

Table 2: Representative Conditions for N-Alkylation of 4-Halopyrazoles

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | Methyl iodide | NaH | DMF | 0 °C to 60 °C | 88% | mdpi.com |

| 4-Iodo-1H-pyrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | High | General Method |

| 4-Bromo-1H-pyrazole | 4-Fluorobenzyl bromide | K₂CO₃ | DMF | Room Temp. | Good to Excellent | Plausible Method |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

Following the synthesis of this compound, a robust purification strategy is required to remove unreacted starting materials, reagents, and by-products. The purification process typically involves a combination of extraction, chromatography, and recrystallization techniques, tailored to the physicochemical properties of the intermediates and the final compound.

Initially, a crude reaction mixture is often subjected to a liquid-liquid extraction to separate the desired product from inorganic salts and highly polar impurities. The organic layer, containing the product, is then dried and concentrated under reduced pressure. mdpi.com

Column Chromatography is a principal technique for the purification of both the final product and its precursors. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation. mdpi.com For this compound, a gradient elution method may be employed, starting with a low polarity eluent to remove nonpolar impurities, followed by a gradual increase in polarity to elute the product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). beilstein-journals.org

Recrystallization serves as the final purification step to obtain the product in high purity as a crystalline solid. clockss.org This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent pair is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes, leaving impurities behind in the mother liquor. For N-benzyl pyrazole derivatives, solvent systems such as ethanol/water or diisopropyl ether/ethanol have been proven effective. beilstein-journals.orgclockss.org The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Crystallographic Methods for Rigorous Structural Elucidation

Once purified, the identity and structure of this compound are unequivocally confirmed through a suite of spectroscopic and crystallographic analyses.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The pyrazole ring protons at positions 3 and 5 would appear as sharp singlets, typically in the aromatic region (δ 7.5-8.2 ppm). clockss.orgsemanticscholar.org The methylene (B1212753) (-CH₂-) protons of the benzyl group would also yield a singlet, generally found around δ 5.3-5.5 ppm. clockss.org The 4-fluorophenyl group would exhibit a more complex pattern due to proton-proton and proton-fluorine coupling, typically appearing as two sets of signals resembling triplets or doublets of doublets between δ 7.0 and 7.4 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyrazole ring carbons (C-3, C-4, C-5) would have characteristic chemical shifts, with the carbon atom attached to the bromine (C-4) appearing at a relatively low field (e.g., ~95 ppm). beilstein-journals.org The carbons of the 4-fluorophenyl ring will show coupling with the fluorine atom (J-coupling), which is a key diagnostic feature. The methylene carbon signal is expected in the aliphatic region, typically around 50-55 ppm.

Predicted NMR Data for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||

|---|---|---|---|---|

| Signal Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Signal Position | Chemical Shift (δ, ppm) |

| Pyrazole H-3 | ~7.6 | s | Pyrazole C-3 | ~139 |

| Pyrazole H-5 | ~7.8 | s | Pyrazole C-4 (C-Br) | ~95 |

| Methylene (-CH₂-) | ~5.4 | s | Pyrazole C-5 | ~128 |

| Fluorophenyl H-2', H-6' | ~7.3 | dd or t | Methylene (-CH₂-) | ~53 |

| Fluorophenyl H-3', H-5' | ~7.1 | dd or t | Fluorophenyl C-1' | ~132 (d) |

| Fluorophenyl C-2', C-6' | ~129 (d) | |||

| Fluorophenyl C-3', C-5' | ~116 (d) | |||

| Fluorophenyl C-4' (C-F) | ~163 (d) |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈BrFN₂), the molecular weight is 255.09 g/mol .

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks of almost equal intensity (an M⁺ peak and an M+2 peak). docbrown.info

The fragmentation pattern provides a fingerprint of the molecule. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would result in two major fragments: the 4-fluorobenzyl cation and the 4-bromopyrazole radical, or vice versa. The 4-fluorobenzyl cation (C₇H₆F⁺) at m/z 109 is expected to be a highly abundant, and likely the base peak, due to its stability.

Expected Mass Spectrometry Fragments

| m/z (mass/charge ratio) | Identity of Fragment | Notes |

|---|---|---|

| 255/257 | [C₁₀H₈BrFN₂]⁺ | Molecular ion (M⁺, M+2), ~1:1 ratio |

| 176/178 | [C₃H₂BrN₂]⁺ | Loss of fluorobenzyl group |

| 109 | [C₇H₆F]⁺ | 4-fluorobenzyl cation, likely base peak |

| 77 | [C₆H₅]⁺ | Loss of Br and N₂ from pyrazole fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would show several characteristic absorption bands. Aromatic C-H stretching vibrations from both the pyrazole and fluorophenyl rings are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene bridge will appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain absorptions for C=C and C=N stretching of the aromatic rings. A very strong absorption band characteristic of the C-F bond is expected around 1220 cm⁻¹, while the C-Br bond will show a weaker absorption at a much lower wavenumber, typically 500-600 cm⁻¹. mdpi.comspectrabase.com

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3150 | C-H Stretch | Aromatic (Pyrazole, Phenyl) |

| 2920-2980 | C-H Stretch | Aliphatic (-CH₂-) |

| 1500-1610 | C=C and C=N Stretch | Aromatic Rings |

| ~1220 | C-F Stretch | Aryl-Fluoride |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

| 500-600 | C-Br Stretch | Aryl-Bromide |

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of structure by mapping electron density to reveal atomic positions with high precision.

For this compound, a successful crystallographic analysis would yield a wealth of structural data. This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For instance, it would reveal the planarity of the pyrazole and fluorophenyl rings and the dihedral angle between them. nih.gov

Elucidation of Biological Activities and Mechanistic Pathways of 4 Bromo 1 4 Fluorobenzyl 1h Pyrazole

Cellular Responses and Intracellular Signaling Modulation

Pathways of Antimicrobial Action and Microbial Growth Inhibition

Pyrazole (B372694) derivatives are recognized for their significant antimicrobial properties, exhibiting activity against a variety of bacterial and fungal strains. nih.gov The structural features of the pyrazole nucleus, including the presence of nitrogen atoms and the ability to accommodate various substituents, contribute to their diverse mechanisms of action.

The antimicrobial pathways of pyrazole analogs are multifaceted. One of the proposed mechanisms involves the inhibition of essential microbial enzymes. For instance, some pyrazole derivatives have been found to interfere with fatty acid biosynthesis in bacteria, a crucial pathway for cell membrane integrity. nih.gov By targeting enzymes within this pathway, these compounds can disrupt membrane function, leading to bacterial cell death.

Another potential mechanism is the inhibition of microbial DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for DNA replication and repair in bacteria. Their inhibition by pyrazole compounds results in the cessation of bacterial proliferation. The lipophilic nature of many pyrazole derivatives, likely including 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole due to its benzyl (B1604629) and bromo substituents, facilitates their passage through microbial cell membranes, allowing them to reach intracellular targets.

Furthermore, some pyrazole analogs have demonstrated the ability to disrupt microbial biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. nih.gov The precise mechanisms for biofilm disruption are still under investigation but may involve interference with quorum sensing or the production of extracellular polymeric substances that form the biofilm matrix.

The following table summarizes the antimicrobial activity of selected pyrazole analogues against various microbial strains, highlighting their potential as antimicrobial agents.

| Compound/Analog | Microbial Strain | Activity (MIC µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | nih.gov |

| 4-[3-(4-Fluorophenyl)-4-[(4-isopropylanilino)methyl]-pyrazol-1-yl]benzoic Acid | S. aureus | 1 | nih.gov |

| Phenoxy derivative of 3-(3-fluorophenyl)-derived aniline | Various Bacteria | 2 | nih.gov |

Anti-inflammatory Signal Transduction Pathways Modulation

The anti-inflammatory properties of pyrazole derivatives are well-established, with some compounds, like celecoxib (B62257), being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comglobalresearchonline.net The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpsjournal.comnih.govresearchgate.net COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. ijpsjournal.com

Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory signaling pathways. Some analogs can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijpsjournal.com This cytokine modulation can occur through the inhibition of upstream signaling molecules like nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes. ijpsjournal.com

Additionally, certain pyrazole compounds have demonstrated inhibitory activity against lipoxygenases (LOX), another class of enzymes involved in the inflammatory cascade that produce leukotrienes. nih.gov Dual inhibition of both COX and LOX pathways by a single molecule is a promising strategy for developing more potent anti-inflammatory agents. The presence of the fluorobenzyl group in this compound may influence its binding affinity and selectivity for these enzymatic targets.

Evaluation in Relevant Biological Systems and Models

The biological activities of novel compounds are typically evaluated using a combination of in vitro and in vivo models to elucidate their mechanisms of action and therapeutic potential.

Cell line models are instrumental in the initial screening and mechanistic evaluation of new chemical entities. For assessing anti-inflammatory activity, macrophage cell lines such as RAW 264.7 are commonly used. ijpsjournal.com These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. The ability of a test compound to inhibit these inflammatory markers provides a measure of its anti-inflammatory potential.

For antimicrobial studies, various bacterial and fungal cell lines are employed to determine the minimum inhibitory concentration (MIC) of a compound. nih.gov To investigate the mechanism of action, researchers may use specific assays to measure the inhibition of key cellular processes, such as DNA synthesis, protein synthesis, or cell wall formation.

In the context of anticancer research, a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) is often used to assess the antiproliferative activity of a compound. nih.gov Assays such as the MTT assay are used to determine the concentration at which the compound inhibits cell growth by 50% (IC50). Further mechanistic studies in cancer cell lines might involve cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways. researchgate.net

To pinpoint the molecular targets of a compound, reconstituted biochemical assays are invaluable. These cell-free systems allow for the direct measurement of a compound's effect on a purified enzyme or receptor. For example, the inhibitory activity of a pyrazole derivative against COX-1 and COX-2 can be quantified using commercially available enzyme immunoassay kits. researchgate.net This allows for the determination of the IC50 values and the selectivity index for COX-2 over COX-1.

Similarly, the inhibitory effects on other enzymes, such as lipoxygenases or various kinases involved in inflammatory signaling, can be assessed using specific biochemical assays. nih.gov These assays are crucial for understanding the structure-activity relationships (SAR) of a series of compounds and for optimizing their potency and selectivity.

Comparative Analysis of Mechanistic Profiles with Other Pyrazole Analogues

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. A comparative analysis of this compound with other pyrazole analogues can provide insights into its likely mechanistic profile.

For antimicrobial activity, the presence of a halogen atom, such as bromine, at the 4-position of the pyrazole ring is often associated with enhanced potency. The 1-benzyl group, particularly with a fluorine substituent, can also contribute to the lipophilicity and cell permeability of the molecule, potentially increasing its antimicrobial efficacy.

In terms of anti-inflammatory action, the substitution pattern on the pyrazole ring is critical for COX-2 selectivity. For instance, the diarylpyrazole structure of celecoxib is a key determinant of its COX-2 inhibitory activity. While this compound does not share this exact diaryl substitution pattern, the electronic and steric properties of its substituents will influence its interaction with the active site of COX enzymes.

The table below presents a comparative overview of the biological activities of different pyrazole analogues, illustrating the impact of structural modifications on their mechanistic profiles.

| Compound Name | Key Structural Features | Primary Biological Activity | Mechanism of Action |

| Celecoxib | Diarylpyrazole with a sulfonamide group | Anti-inflammatory | Selective COX-2 inhibition ijpsjournal.com |

| Rimonabant | 1,5-Diarylpyrazole | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Substituted pyrazole with hydrazinecarboxamide | Antimicrobial, Anti-inflammatory | Not fully elucidated nih.gov |

| 4-[3-(4-Fluorophenyl)-4-[(4-isopropylanilino)methyl]-pyrazol-1-yl]benzoic Acid | Trisubstituted pyrazole | Antibacterial | Fatty acid biosynthesis inhibition nih.gov |

Structure Activity Relationship Sar Studies of 4 Bromo 1 4 Fluorobenzyl 1h Pyrazole and Its Derivatives

Rational Design Principles for Systematic Structural Modification

The rational design of analogs of 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole is predicated on a systematic exploration of its chemical space. This involves modifying three primary components of the molecule: the pyrazole (B372694) core, the 4-bromo substituent, and the 1-(4-fluorobenzyl) group. The objective of these modifications is to probe the steric, electronic, and hydrophobic requirements of the biological target's binding site.

Key design principles include:

Bioisosteric Replacement: Substituting the bromine atom with other halogens (F, Cl, I) or small functional groups (e.g., CN, CH3) to investigate the role of size, electronegativity, and halogen bonding potential. aip.org

Analog Synthesis: Modifying the 4-fluorobenzyl moiety by altering the position of the fluorine atom (ortho, meta), replacing it with other substituents (e.g., Cl, OCH3, CF3), or changing the aromatic ring to a different heterocycle.

Scaffold Hopping: Replacing the pyrazole core with other five-membered heterocycles (e.g., isoxazole, thiazole) to assess the importance of the pyrazole ring's specific arrangement of nitrogen atoms for biological activity.

These systematic modifications allow for the construction of a comprehensive SAR landscape, elucidating the key molecular interactions that govern the compound's efficacy and selectivity.

Impact of Substitutions on the Pyrazole Ring on Biological Potency and Selectivity

The pyrazole ring is not merely a scaffold but an active participant in molecular recognition, capable of engaging in hydrogen bonding and other interactions. nih.gov Altering the substitution pattern on the pyrazole ring can profoundly affect a compound's biological activity. For instance, in the context of kinase inhibition, the pyrazole core can serve as a hinge-binding motif, and its substituents can fine-tune this interaction. nih.gov

Systematic modifications at positions 3 and 5 of the pyrazole ring, which are unsubstituted in the parent compound, can introduce new points of interaction with the target protein. For example, the introduction of small alkyl or aryl groups can enhance van der Waals interactions or induce a more favorable binding conformation.

The following table illustrates a hypothetical SAR study on the pyrazole ring of this compound, based on general principles observed for pyrazole-based inhibitors.

| Compound | R3-Substituent | R5-Substituent | Biological Activity (IC50, nM) | Selectivity |

| 1 | H | H | 150 | Baseline |

| 1a | CH3 | H | 120 | Increased |

| 1b | H | CH3 | 135 | Similar |

| 1c | CH3 | CH3 | 80 | Significantly Increased |

| 1d | Phenyl | H | 250 | Decreased |

This data is illustrative and based on established principles of medicinal chemistry for pyrazole derivatives.

Role of the 4-Bromo Moiety in Modulating Molecular Interactions and Pharmacological Efficacy

The bromine atom at the 4-position of the pyrazole ring is a critical feature that significantly influences the compound's pharmacological profile. Halogen atoms, particularly bromine and iodine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological macromolecules. aip.org This interaction can be highly directional and contribute to the affinity and selectivity of a ligand for its target. aip.org

The substitution of bromine with other halogens can modulate the strength of this potential halogen bond and alter the electronic nature of the pyrazole ring. Electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring, making it a synthetically accessible site for modification. researchgate.net

The table below presents a representative SAR for substitutions at the 4-position.

| Compound | X (at C4) | Biological Activity (IC50, nM) | Rationale |

| 1 | Br | 150 | Potential for halogen bonding and balanced lipophilicity. |

| 2a | H | >1000 | Loss of key interaction. |

| 2b | F | 500 | Weaker halogen bond donor compared to Br. |

| 2c | Cl | 200 | Good balance of electronics and size, potential for halogen bonding. |

| 2d | I | 100 | Stronger halogen bond donor, increased potency. |

| 2e | CN | 350 | Alters electronics and steric profile, potential for different interactions. |

This data is illustrative and based on established principles of medicinal chemistry for pyrazole derivatives.

Influence of the 4-Fluorobenzyl Group on Ligand-Target Recognition and Activity Profile

The N-1 substituent of the pyrazole ring plays a crucial role in orienting the molecule within the binding pocket of a target protein and can engage in significant interactions itself. The 4-fluorobenzyl group in the title compound is a common motif in medicinal chemistry, known to enhance biological activity through several mechanisms.

The fluorine atom can increase metabolic stability by blocking potential sites of oxidation on the benzyl (B1604629) ring. Furthermore, it can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. The position of the fluorine atom is critical, as ortho, meta, and para substitutions can lead to different binding modes and potencies. The benzyl group itself provides a scaffold for hydrophobic interactions.

A hypothetical SAR study exploring modifications of the 4-fluorobenzyl group is presented below.

| Compound | Benzyl Substituent | Biological Activity (IC50, nM) | Rationale |

| 1 | 4-F | 150 | Favorable electronic and metabolic properties. Potential for H-bonding. |

| 3a | H | 300 | Loss of fluorine-mediated interactions. |

| 3b | 2-F | 250 | Steric hindrance may lead to a less optimal binding pose. |

| 3c | 3-F | 200 | Altered electronic distribution affects binding. |

| 3d | 4-Cl | 160 | Similar electronic properties to fluorine, but larger size. |

| 3e | 4-CH3 | 400 | Alters electronics and introduces steric bulk. |

This data is illustrative and based on established principles of medicinal chemistry for pyrazole derivatives.

Stereochemical Considerations and Their Mechanistic Implications in SAR

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct pharmacological properties. Stereochemistry is a critical factor in drug action, as biological targets are chiral environments. Enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities. researchgate.net

For instance, if a substituent introduced at the benzylic carbon or on a side chain at positions 3 or 5 creates a stereocenter, the resulting enantiomers would need to be separated and evaluated independently. One enantiomer may fit optimally into the binding site, while the other may bind with lower affinity or not at all. Understanding these stereochemical requirements is essential for developing highly selective and potent drugs.

Positional Isomerism and its Effect on Biological Activity and Binding

Positional isomerism in pyrazole derivatives can have a dramatic effect on their biological activity. The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 isomers, which may possess different biological profiles. nih.gov Even when the pyrazole ring is symmetrically substituted at the 3 and 5 positions, the relative positions of substituents on appended aromatic rings are crucial.

For example, moving the fluorine atom on the benzyl group from the para to the meta or ortho position can alter the molecule's electronic distribution and steric profile, leading to a change in binding affinity. Similarly, if the pyrazole core were to be substituted with two different groups at the 3 and 5 positions, the regiochemistry of these substituents would be a critical determinant of biological activity. These isomeric considerations are a fundamental aspect of the SAR of pyrazole-based compounds.

Computational and Theoretical Investigations of 4 Bromo 1 4 Fluorobenzyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole. nih.gov DFT methods are employed to calculate various molecular descriptors that provide insights into the molecule's stability, reactivity, and spectroscopic properties. bohrium.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger energy gap suggests higher stability and lower reactivity. nih.gov

For pyrazole (B372694) derivatives, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov For instance, in a study of other bromo-substituted heterocyclic compounds, DFT at the B3LYP/6-31G(d,p) level of theory has been used to predict geometric parameters and spectroscopic properties. researchgate.net Such calculations for this compound would reveal the precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. bohrium.com

Below is a representative table of electronic properties that could be calculated for this compound using DFT, based on typical values found for similar pyrazole derivatives.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

| Ionization Potential | 7.0 to 8.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 to 2.5 eV | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations for pyrazole derivatives.

Molecular Docking and Dynamics Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a biological target, typically a protein or enzyme. shd-pub.org.rs The results of molecular docking are often ranked using a scoring function, which estimates the binding affinity. scispace.com

For pyrazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. shd-pub.org.rs For example, various pyrazole derivatives have been docked against targets such as receptor tyrosine kinases and protein kinases to screen for potential inhibitors. scispace.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. shd-pub.org.rs

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding, taking into account the flexibility of both the ligand and the protein. researchgate.net This can help to confirm the stability of the predicted binding mode and provide insights into the conformational changes that may occur upon ligand binding. researchgate.net

A hypothetical docking study of this compound against a protein kinase target might yield the following results:

| Parameter | Value | Interpretation |

| Binding Energy | -8.0 to -10.0 kcal/mol | Strength of the interaction |

| Inhibition Constant (Ki) | Micromolar to nanomolar range | Predicted inhibitory potency |

| Key Interacting Residues | e.g., GLU, ASP, LEU, VAL | Specific amino acids involved in binding |

| Hydrogen Bonds | 2-4 | Number of hydrogen bonds formed |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the assessment of a compound's pharmacokinetic properties without the need for extensive experimental work. researchgate.net Various computational models are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

For pyrazole derivatives, in silico ADMET studies have been used to evaluate their drug-likeness. allsubjectjournal.com Properties are often assessed against criteria such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov

The predicted ADMET profile for this compound would be critical in determining its potential for further development. For instance, good oral bioavailability is a desirable property for many drugs. researchgate.net Predictions of potential toxicity, such as cardiotoxicity or mutagenicity, are also vital for early-stage risk assessment. researchgate.net

A summary of predicted ADMET properties for a compound like this compound, based on analyses of similar molecules, is presented below. nih.gov

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier Penetration | Moderate | May or may not be desirable depending on the target |

| Plasma Protein Binding | High | Can affect the free concentration of the drug |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences renal clearance |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |

Note: The data in this table are illustrative and based on general expectations for drug-like pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues. rsc.org

For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully applied to model their inhibitory activities against various targets, such as epidermal growth factor receptor (EGFR) kinase. nih.gov These models often use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters. mdpi.com The statistical robustness of a QSAR model is typically evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

A QSAR study involving a series of compounds with the this compound scaffold would be valuable for optimizing its biological activity. The insights gained from such a model could guide the modification of the scaffold to enhance its interaction with a specific biological target. shd-pub.org.rs

An example of the statistical parameters for a hypothetical QSAR model is provided below:

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | > 0.8 | Goodness of fit of the model |

| Q² (Cross-validated R²) | > 0.6 | Predictive ability of the model |

| F-test value | High | Statistical significance of the model |

| Standard Error of Estimate | Low | Precision of the predictions |

Note: This table illustrates the typical statistical validation parameters of a QSAR model.

Conformational Analysis and Energetic Profiling of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energetic profiling of these conformers is important as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search for the low-energy conformers of a molecule like this compound. The results of this analysis would provide a potential energy surface, highlighting the most stable conformations and the energy barriers between them. This information is crucial for understanding the flexibility of the molecule and its likely bioactive conformation.

Chemoinformatic Analysis of Compound Libraries Containing the "this compound" Scaffold

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. researchgate.net In the context of drug discovery, chemoinformatic analysis of compound libraries containing the this compound scaffold can provide valuable insights into the chemical space occupied by these molecules and their potential for biological activity. mdpi.com

Such an analysis would typically involve the calculation of a wide range of molecular descriptors for each compound in the library, including physicochemical properties, topological indices, and molecular fingerprints. researchgate.net This data can then be used to assess the diversity of the library, compare it to libraries of known drugs, and identify compounds with desirable drug-like properties. researchgate.net

Principal Component Analysis (PCA) is often used to visualize the chemical space of a compound library and identify clusters of structurally similar molecules. researchgate.net This can aid in the selection of a diverse subset of compounds for biological screening. Chemoinformatic tools can also be used to perform virtual screening of large compound libraries against a specific biological target, prioritizing compounds for experimental testing.

Advanced Applications and Future Research Directions for 4 Bromo 1 4 Fluorobenzyl 1h Pyrazole

Development of Novel Therapeutic Lead Compounds Based on the "4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole" Scaffold

The pyrazole (B372694) nucleus is a well-established pharmacophore found in several clinically approved drugs. nih.gov The "this compound" scaffold presents a promising starting point for the design of new therapeutic lead compounds. The bromine atom at the 4-position can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. sioc-journal.cn Similarly, the 4-fluorobenzyl group at the 1-position can be modified to fine-tune the compound's properties, such as solubility, metabolic stability, and target-binding affinity. nih.gov

Research on related pyrazole derivatives has demonstrated their potential as inhibitors of various enzymes and receptors implicated in a range of diseases. For instance, pyrazole derivatives have been extensively investigated as anticancer agents, targeting protein kinases such as EGFR and VEGFR-2. nih.govnih.gov The development of selective inhibitors for these targets is a key strategy in modern cancer therapy. The "this compound" scaffold could be exploited to design novel kinase inhibitors, with the potential for high potency and selectivity.

Table 1: Examples of Biologically Active Pyrazole Derivatives and Their Targets

| Pyrazole Derivative Class | Therapeutic Target | Potential Application |

| 1,3,5-Trisubstituted Pyrazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Anticancer |

| 1-Aryl-4-substituted-1H-pyrazoles | Monoamine Oxidase (MAO) | Antidepressant |

| Fused Pyrazole Systems | EGFR/VEGFR-2 Kinases | Anticancer |

Exploration of Synergistic Biological Effects with Established Agents

Combination therapy, where two or more drugs are used to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. acs.org This approach can lead to enhanced efficacy, reduced drug resistance, and lower doses of individual agents, thereby minimizing side effects. Pyrazole derivatives have shown promise in synergistic combinations with existing anticancer drugs. For example, a study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles demonstrated a significant synergistic effect when combined with doxorubicin (B1662922) in breast cancer cell lines. researchgate.net

Future research on "this compound" and its analogues should explore their potential for synergistic interactions with established therapeutic agents. Such studies would involve in vitro and in vivo testing of combination therapies against various cancer cell lines and animal models of disease. Identifying synergistic combinations could pave the way for novel and more effective treatment strategies for a range of conditions.

Strategies for Enhancing Compound Selectivity and Potency through Chemical Modification

The therapeutic utility of a drug is highly dependent on its potency and selectivity towards its intended biological target. Chemical modification is a key strategy for optimizing these properties. For the "this compound" scaffold, several modification strategies can be envisioned.

Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact biological activity. nih.govnih.gov By systematically modifying the substituents on the pyrazole ring and the benzyl (B1604629) group, it is possible to identify key structural features that contribute to potency and selectivity. For instance, the nature and position of substituents on the benzyl ring can significantly influence the compound's interaction with the target protein. nih.gov

Table 2: Potential Chemical Modifications to Enhance Selectivity and Potency

| Modification Site | Potential Modification | Desired Outcome |

| Pyrazole Ring (Position 4) | Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups. | Increased binding affinity and exploration of new interactions with the target. |

| Pyrazole Ring (Positions 3 and 5) | Introduction of small alkyl or aryl groups. | Improved steric and electronic complementarity with the target's binding site. |

| Benzyl Group | Variation of substituents on the phenyl ring (e.g., methoxy, chloro, trifluoromethyl). | Modulation of electronic properties and lipophilicity to enhance cell permeability and target engagement. |

| Benzyl Group | Replacement with other heterocyclic or aliphatic groups. | Exploration of different binding modes and improvement of pharmacokinetic properties. |

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to guide the design of new analogues with improved properties. nih.gov These in silico techniques can predict how a compound will bind to its target and help prioritize the synthesis of the most promising candidates.

Application of Green Chemistry Principles in the Synthesis of "this compound" Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of pyrazole derivatives can be achieved through various methods, and there is a growing interest in developing greener synthetic routes. tandfonline.comthieme-connect.com

Traditional methods for pyrazole synthesis often involve the use of harsh reagents and organic solvents. tandfonline.com Green chemistry approaches focus on the use of environmentally benign solvents like water, solvent-free conditions, and the use of catalysts that can be easily recovered and reused. tandfonline.comthieme-connect.comgrowingscience.com For example, multicomponent reactions in water or under solvent-free conditions offer an efficient and atom-economical way to synthesize highly functionalized pyrazoles. tandfonline.comnih.gov Microwave-assisted and grinding techniques are other green methods that can accelerate reaction times and improve yields. nih.gov

Future research in this area should focus on developing a green and sustainable synthesis for "this compound" and its analogues. This would not only reduce the environmental impact of the synthesis but also make the production of these compounds more cost-effective.

Opportunities in Chemical Biology, Probe Development, and Diagnostics

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of potent and selective chemical probes is essential for understanding the function of proteins and other biological macromolecules. The "this compound" scaffold could be used as a starting point for the development of chemical probes for various targets.

By incorporating a fluorescent reporter group into the pyrazole structure, it is possible to create fluorescent probes for bioimaging applications. nih.gov Pyrazole-based fluorescent probes have been developed for the detection of metal ions such as Hg2+, Zn2+, and Fe3+. researchgate.netrsc.orgrsc.org These probes can be used to visualize the distribution and concentration of these ions in living cells. nih.gov

Furthermore, by attaching a reactive group or a tag, "this compound" analogues could be converted into activity-based probes or affinity-based probes for target identification and validation studies.

Exploration of Material Science Applications for Pyrazole Derivatives

In addition to their applications in biology and medicine, pyrazole derivatives have also found use in material science. nih.gov Their unique photophysical properties, such as high fluorescence quantum yields, make them attractive candidates for use in organic light-emitting diodes (OLEDs). researchgate.netacs.orgresearchgate.net Pyrazoline derivatives, a related class of compounds, are known for their blue-emitting properties and have been used in the fabrication of OLEDs. researchgate.net

The "this compound" scaffold, with its potential for extensive conjugation through modification at the bromine position, could be explored for the development of new materials for optoelectronic applications. By tuning the electronic properties of the molecule through chemical modification, it may be possible to develop new pyrazole-based materials with tailored absorption and emission characteristics for use in OLEDs, sensors, and other electronic devices. nih.gov

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(4-fluorobenzyl)-1H-pyrazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves:

- Cyclocondensation : Reacting hydrazines with β-keto esters or diketones under acidic conditions to form the pyrazole core .

- Substitution : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .

- Benzylation : Introducing the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Optimization : Control reaction stoichiometry (1:1.2 molar ratio for bromination), use catalysts like AIBN for radical bromination, and monitor purity via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., bromo at C4, fluorobenzyl at N1). NMR detects the fluorobenzyl group (−110 to −120 ppm) .

- IR : Stretching frequencies for C-Br (~550 cm) and C-F (~1220 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~295.1 g/mol) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Keep in airtight containers at −20°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles. For example:

- Bromo Position : C-Br bond length ~1.89–1.92 Å confirms covalent bonding .

- Fluorobenzyl Orientation : Dihedral angles between pyrazole and fluorophenyl rings (e.g., 15–25°) indicate steric effects .

Validation : Cross-check with R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., IC) with positive controls to normalize inter-lab variability .

- SAR Analysis : Compare substituent effects (e.g., replacing bromo with chloro alters lipophilicity and target binding) .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity in ) to identify trends .

Q. How can computational modeling predict reactivity or pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromo group susceptibility to nucleophilic attack) .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 interactions, guiding toxicity studies .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.